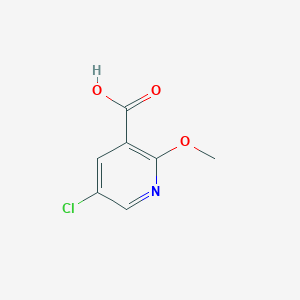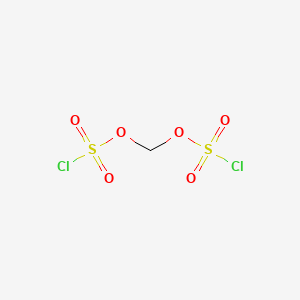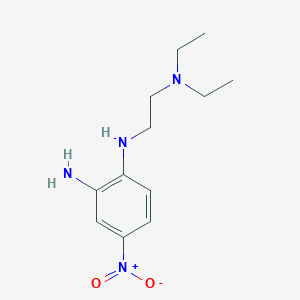
S-(1,1-dioxothiolan-3-yl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of S-(1,1-dioxothiolan-3-yl) ethanethioate is based on the interaction between the corresponding amine and CS2 in the presence of a strong base . In the synthesis process, solutions of 3-amino-thiolane and KOH are simultaneously added to a solution of CS2 in ethanol . The final product precipitates as white crystals .Molecular Structure Analysis
S-(1,1-dioxothiolan-3-yl) ethanethioate contains a total of 21 bonds; 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 thioester (aliphatic), 1 sulfone, and 1 tetrahydro-thiophene .Chemical Reactions Analysis
The main synthetic route to dithiocarbamates, which includes S-(1,1-dioxothiolan-3-yl) ethanethioate, is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Physical And Chemical Properties Analysis
S-(1,1-dioxothiolan-3-yl) ethanethioate has a molecular formula of C6H10O3S2 and a molecular weight of 194.3 g/mol. It is a white crystalline powder that is soluble in water and ethanol.Wissenschaftliche Forschungsanwendungen
Fungicidal Properties
S-(1,1-dioxothiolan-3-yl) ethanethioate and related compounds have been investigated for their fungicidal properties. For instance, research has shown that certain S,N-containing heterocycles and macrocycles exhibit fungicidal activities against microscopic fungi and plant pathogens. This suggests potential applications in agriculture and plant disease management (Akhmetova et al., 2014).
Histone Deacetylase Inhibition
The compound has been synthesized as a potential histone deacetylase inhibitor, which is a promising target in cancer therapy and neurological disorders. Quality and stability studies of such compounds are crucial for drug development, and research includes stress studies under various conditions (Zhou et al., 2013).
Advanced Polymer Synthesis
S-(1,1-dioxothiolan-3-yl) ethanethioate-related compounds have been utilized in the synthesis of advanced polymers. Studies demonstrate the use of nucleophilic thiol-Michael chemistry for creating hyperbranched polymers and copolymers with potential applications in various industries, including materials science and biomedicine (Liu et al., 2013).
Chemical Sensor Development
The compound has been used in the development of fluorescent and colorimetric probes for the detection of mercury ions. This has important implications in environmental monitoring and public health, as mercury is a significant pollutant (Cheng et al., 2012).
Safety And Hazards
When handling S-(1,1-dioxothiolan-3-yl) ethanethioate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .
Eigenschaften
IUPAC Name |
S-(1,1-dioxothiolan-3-yl) ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S2/c1-5(7)10-6-2-3-11(8,9)4-6/h6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQLUHYRXBWTNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCS(=O)(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228776 |
Source


|
| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(1,1-dioxothiolan-3-yl) ethanethioate | |
CAS RN |
201990-25-2 |
Source


|
| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201990-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)






